Stereospecific Binding Activity: ML334 (SRS)-5 is >100× More Potent than Other Stereoisomers
ML334 exists as a specific stereoisomer (SRS)-5. When compared against the other seven possible stereoisomers derived from the same HTS hit scaffold, only the (SRS)-5 configuration retains high Keap1-binding activity. The difference in potency between ML334 and its inactive stereoisomers exceeds a factor of 100 [1].
| Evidence Dimension | Keap1-binding activity (relative potency) |
|---|---|
| Target Compound Data | ML334 (SRS)-5: active |
| Comparator Or Baseline | Other 7 stereoisomers of the HTS hit scaffold |
| Quantified Difference | ML334 is at least 100× more potent |
| Conditions | Fluorescence polarization (FP) assay using Keap1 Kelch domain and FITC-labeled Nrf2 peptide |
Why This Matters
This extreme stereospecificity mandates the procurement of the precisely defined (SRS)-5 enantiomer; any other stereoisomer or racemic mixture will yield dramatically reduced or absent activity, compromising experimental reproducibility and validity.
- [1] Hu L, Magesh S, Chen L, Wang L, Lewis TA, Chen Y, Khodier C, Inoyama D, Beamer LJ, Emge TJ, Shen J, Kerrigan JE, Kong AN, Dandapani S, Palmer M, Schreiber SL, Munoz B. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction. Bioorg Med Chem Lett. 2013 May 15;23(10):3039-43. View Source
